molecular formula C12H10ClN B1586337 4'-Chloro-[1,1'-biphenyl]-3-amine CAS No. 56970-11-7

4'-Chloro-[1,1'-biphenyl]-3-amine

Cat. No. B1586337
CAS RN: 56970-11-7
M. Wt: 203.67 g/mol
InChI Key: VUCKHKAVIGEKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4’-Chloro-[1,1’-biphenyl]-3-amine” is a chemical compound with the molecular formula C12H9Cl. It is a simple aromatic halogenated organic compound .


Molecular Structure Analysis

The molecular structure of “4’-Chloro-[1,1’-biphenyl]-3-amine” can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.653. It is insoluble in water and its reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds: 4'-Chloro-[1,1'-biphenyl]-3-amine has been utilized in the synthesis of various novel compounds. For instance, it was used as a starting material in the synthesis of 2,4′,5-trichloro [14C]biphenyl mercapturic acids, which involved an aryl coupling followed by a reduction and a coupling with cuprous N-acetylcysteine mercaptide (Bergman, Bakke, & Feil, 1983). Additionally, its derivatives have been synthesized and characterized, contributing to the understanding of their chemical properties and potential applications (Patel, Malik, & Bhatt, 2009).

Catalysis

  • Catalytic Applications: The compound plays a role in catalytic processes. For example, palladium complexes supported by derivatives of 4'-Chloro-[1,1'-biphenyl]-3-amine have shown efficiency as catalysts in the amination of aryl halides and triflates (Wolfe et al., 2000). This application is significant in organic synthesis, where such catalytic aminations are critical.

Material Science

  • Organic Light-Emitting Diodes (OLEDs): Derivatives of 4'-Chloro-[1,1'-biphenyl]-3-amine have been used in the field of material science, particularly in the development of organic light-emitting diodes. Molecules containing this compound have been prepared for use in phosphorescent OLEDs (Ge et al., 2016). This highlights its potential in the electronics and display industries.

Analytical Chemistry

  • Fluorescent Analogs for Assays: A dye-labeled analog of polychlorinated biphenyls, involving a derivative of 4'-Chloro-[1,1'-biphenyl]-3-amine, was synthesized for use in a continuous flow immunosensor assay (Charles et al., 1995). This application demonstrates the compound's utility in creating sensitive and specific assays for environmental and biological analysis.

Pharmaceutical and Medical Research

  • Antitumor Activity: A compound containing 4'-Chloro-[1,1'-biphenyl]-3-amine showed significant inhibitory capacity against certain cancer cell lines, indicating its potential in antitumor research (Ji et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibitors for Metals: Derivatives of 4'-Chloro-[1,1'-biphenyl]-3-amine have been explored as effective corrosion inhibitors for mild steel in acidic medium. This is relevant in industrial applications where corrosion prevention is crucial (Boughoues et al., 2020).

Safety And Hazards

The compound is probably combustible. It may be incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .

properties

IUPAC Name

3-(4-chlorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCKHKAVIGEKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373893
Record name 4'-Chloro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-[1,1'-biphenyl]-3-amine

CAS RN

56970-11-7
Record name 4'-Chloro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chloro-[1,1'-biphenyl]-3-amine
Reactant of Route 2
Reactant of Route 2
4'-Chloro-[1,1'-biphenyl]-3-amine
Reactant of Route 3
Reactant of Route 3
4'-Chloro-[1,1'-biphenyl]-3-amine
Reactant of Route 4
Reactant of Route 4
4'-Chloro-[1,1'-biphenyl]-3-amine
Reactant of Route 5
Reactant of Route 5
4'-Chloro-[1,1'-biphenyl]-3-amine
Reactant of Route 6
Reactant of Route 6
4'-Chloro-[1,1'-biphenyl]-3-amine

Citations

For This Compound
2
Citations
AN Dinh, SM Maddox, SD Vaidya… - The Journal of …, 2020 - ACS Publications
We report a highly efficient ortho-selective electrophilic chlorination of phenols utilizing a Lewis basic selenoether catalyst. The selenoether catalyst resulted in comparable selectivities …
Number of citations: 16 pubs.acs.org
J Zhang, J Zhang, G Hao, W Xin, F Yang… - Journal of Medicinal …, 2019 - ACS Publications
Benzoxaboroles, as a novel class of bioactive molecules with unique physicochemical properties, have been shown to possess excellent antimicrobial activities with tavaborole …
Number of citations: 34 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.